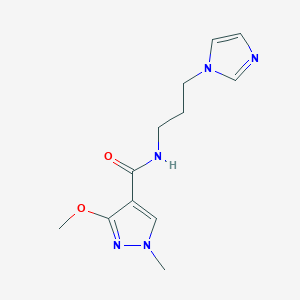

![molecular formula C19H21ClN2O2S2 B2642499 2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895477-82-4](/img/structure/B2642499.png)

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

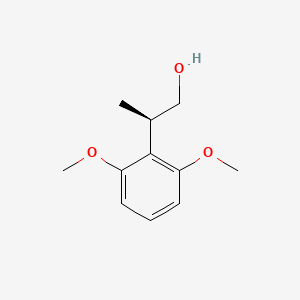

This compound is a chemical substance with the molecular formula C19H21ClN2O2S2 and a molecular weight of 408.96. It’s a derivative of thiophene, a heterocyclic compound that contains a five-membered ring made up of one sulfur atom .

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms, including a thiophene ring, a chlorophenyl group, a propanoylamino group, and a cyclohepta[b]thiophene-3-carboxamide group . The exact structure would require more detailed analysis or experimental data.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available literature, thiophene derivatives are known to undergo a variety of chemical reactions. These include condensation reactions and various types of substitution reactions .Scientific Research Applications

Synthesis and Characterization

Synthesis of 2-Amino-4-(4-Chlorophenyl)Thiophene-3carboxamide and Schiff Bases

This compound was synthesized using Gewald reaction conditions, starting with the preparation of acetamide. The compound was then treated with various substituted aryl aldehydes to yield new Schiff bases. These compounds were characterized by IR, NMR, and mass spectral data and screened for CNS depressant activity (Bhattacharjee, Saravanan, & Mohan, 2011).

Synthesis of 2-Amino-N-(3-Chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide

This compound was synthesized via the Gewald reaction and screened for anti-inflammatory and antioxidant activity, showing potential comparable to ibuprofen and ascorbic acid (Kumar, Anupama, & Khan, 2008).

Biological Activities

Anticancer Activity of Thiophene Derivatives

New thiophene derivatives, including 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, were synthesized and exhibited inhibitory activity against various cell lines, particularly those containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Antibacterial and Antifungal Activity of Cycloalkylthiophene Schiff Bases

A series of cycloalkylthiophene Schiff bases were synthesized and exhibited significant antibacterial and antifungal activities against various pathogenic strains, comparable to several standard antibiotics (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Molecular Studies and Applications

Molecular Structure Optimization and Cytotoxicity Assay

A novel thiophene-containing compound was synthesized and characterized, including molecular structure determination by X-ray crystallography. It was evaluated for in vitro cytotoxic effect against cancer cell lines and found to be non-toxic (Mabkhot et al., 2016).

Study of Fluorescence Quenching

The fluorescence quenching of a carboxamide derivative was studied in different solvents, providing insights into the mechanisms of quenching and potential applications in analytical chemistry (Patil et al., 2013).

properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2S2/c20-12-6-8-13(9-7-12)25-11-10-16(23)22-19-17(18(21)24)14-4-2-1-3-5-15(14)26-19/h6-9H,1-5,10-11H2,(H2,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUFURZCWQMCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-chlorophenyl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopentyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2642416.png)

![4-methoxy-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2642420.png)

methanone](/img/structure/B2642429.png)

![4-[(Difluoromethyl)sulfanyl]benzaldehyde](/img/structure/B2642430.png)

![Methyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-6-carboxylate;dihydrochloride](/img/structure/B2642431.png)

![(3-Bromophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2642434.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2642435.png)